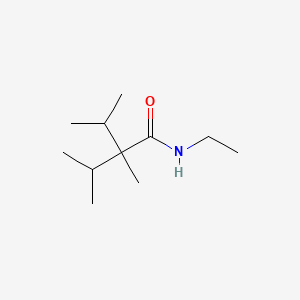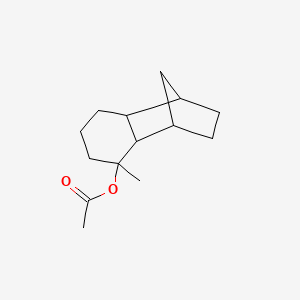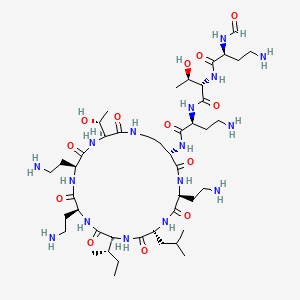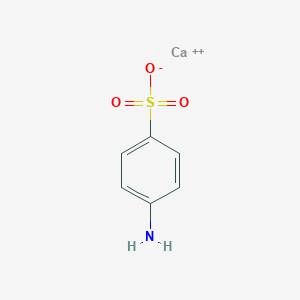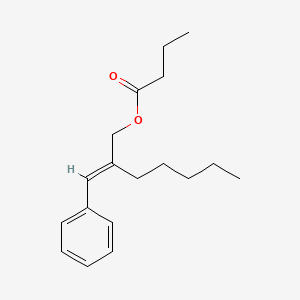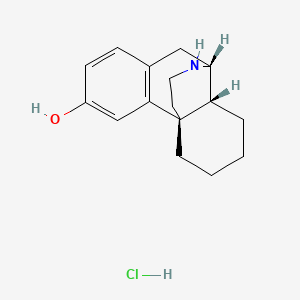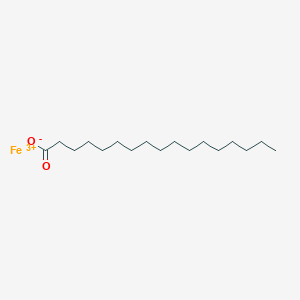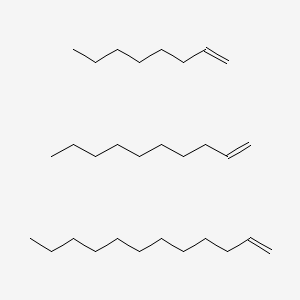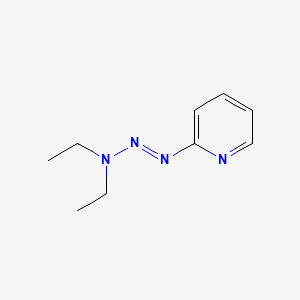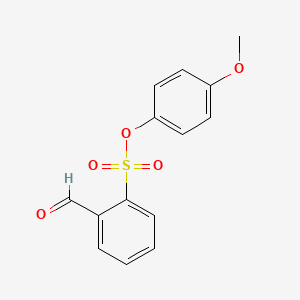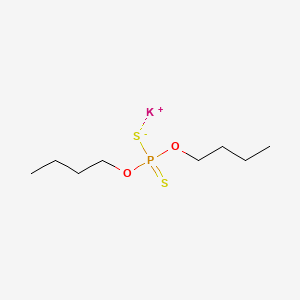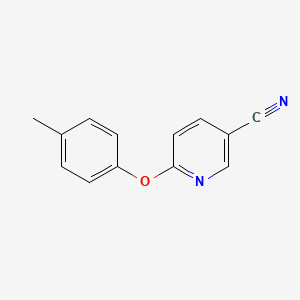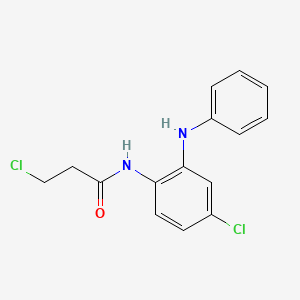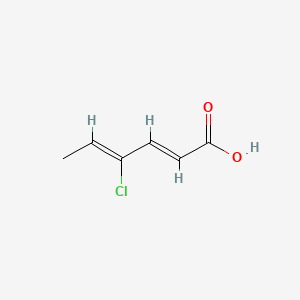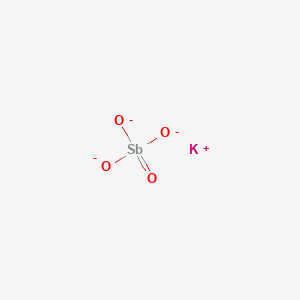
Antimonate (SbO31-), potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Potassium antimonate is typically synthesized through the reaction of antimony trioxide (Sb₂O₃) with potassium hydroxide (KOH). This process involves careful regulation of reaction conditions to ensure the desired product . The reaction can be represented as follows:
Sb2O3+2KOH→2KSbO3+H2O
In industrial settings, potassium antimonate can also be produced through the thermal decomposition of antimony potassium tartrate. This method involves heating antimony potassium tartrate to specific temperatures, resulting in the formation of potassium antimonate along with other antimony oxides .
Analyse Chemischer Reaktionen
Potassium antimonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: Potassium antimonate can be oxidized to form higher oxidation state compounds of antimony.
Reduction: It can be reduced to form lower oxidation state compounds of antimony.
Substitution: Potassium antimonate can participate in substitution reactions where the antimony atom is replaced by other elements or groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Potassium antimonate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of potassium antimonate involves its interaction with molecular targets and pathways. For instance, in biological systems, potassium antimonate can bind to proteins such as bovine serum albumin, causing changes in the protein’s secondary structure . This binding can interfere with the protein’s normal function and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Potassium antimonate can be compared with other similar compounds, such as:
Sodium antimonate (NaSbO₃): Similar to potassium antimonate, sodium antimonate is used in various industrial applications and has similar chemical properties.
Calcium antimonate (Ca₂Sb₂O₇): This compound has a different crystal structure and is used in different applications compared to potassium antimonate.
Lead antimonate (Pb₂Sb₂O₇):
Potassium antimonate is unique due to its specific applications as a flame retardant and clarifying agent, as well as its role in biological detection .
Eigenschaften
CAS-Nummer |
14459-60-0 |
|---|---|
Molekularformel |
KO4Sb-2 |
Molekulargewicht |
224.86 g/mol |
IUPAC-Name |
potassium;stiborate |
InChI |
InChI=1S/K.4O.Sb/q+1;;3*-1; |
InChI-Schlüssel |
VRZPDFRHHRVHFO-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Sb](=O)([O-])[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


